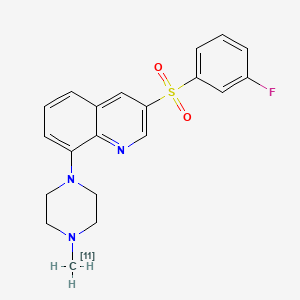
UNII-100MIC832U
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for GSK-215083 C-11 would typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods would include the use of specialized reactors, purification techniques, and quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
GSK-215083 C-11 can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
GSK-215083 C-11 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of GSK-215083 C-11 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed information on the exact molecular targets and pathways is not publicly available .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to GSK-215083 C-11 include other fluorinated derivatives and compounds with similar core structures. These may include:
- GSK-215083
- Other fluorinated analogs
Uniqueness
GSK-215083 C-11 is unique due to its specific fluorination pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
887923-36-6 |
|---|---|
Formule moléculaire |
C20H20FN3O2S |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)sulfonyl-8-(4-(111C)methylpiperazin-1-yl)quinoline |
InChI |
InChI=1S/C20H20FN3O2S/c1-23-8-10-24(11-9-23)19-7-2-4-15-12-18(14-22-20(15)19)27(25,26)17-6-3-5-16(21)13-17/h2-7,12-14H,8-11H2,1H3/i1-1 |
Clé InChI |
PXVJEDOZGDZJQY-BJUDXGSMSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |
SMILES isomérique |
[11CH3]N1CCN(CC1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |
SMILES canonique |
CN1CCN(CC1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |
Key on ui other cas no. |
887923-36-6 |
Synonymes |
11C-GSK215083 GSK215083 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















